molecular formula C8H14O2 B13811158 3-(2-Methoxypropoxy)-1-butyne CAS No. 55702-66-4

3-(2-Methoxypropoxy)-1-butyne

Cat. No.: B13811158
CAS No.: 55702-66-4
M. Wt: 142.20 g/mol
InChI Key: PAADLSPKMNKTRP-UHFFFAOYSA-N
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Description

3-(2-Methoxypropoxy)-1-butyne is an alkyne derivative featuring a methoxypropoxy ether substituent at the third carbon of the 1-butyne backbone. Its molecular formula is C₈H₁₂O₂, with the structure HC≡C-CH₂-CH₂-O-CH₂-CH(OCH₃)-CH₃. The compound combines the high reactivity of the terminal alkyne group with the steric and electronic effects of the methoxypropoxy ether. While direct data on its physical properties (e.g., boiling point, solubility) are scarce, its structure suggests applications in organic synthesis, polymer chemistry, and specialty materials where controlled reactivity and solubility are critical .

Properties

CAS No.

55702-66-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(2-methoxypropoxy)but-1-yne

InChI

InChI=1S/C8H14O2/c1-5-7(2)10-6-8(3)9-4/h1,7-8H,6H2,2-4H3

InChI Key

PAADLSPKMNKTRP-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)C#C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypropoxy)-1-butyne typically involves the reaction of 3-butyne-1-ol with 2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

3-Butyne-1-ol+2-Methoxypropyl chlorideK2CO3,DMFThis compound\text{3-Butyne-1-ol} + \text{2-Methoxypropyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Butyne-1-ol+2-Methoxypropyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypropoxy)-1-butyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the triple bond can yield the corresponding alkane using catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(2-Methoxypropoxy)-1-butanal.

    Reduction: Formation of 3-(2-Methoxypropoxy)-1-butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediary Role
3-(2-Methoxypropoxy)-1-butyne is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to diverse chemical products.

Case Study: Synthesis of Alkynyl Compounds
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing alkynyl compounds through Sonogashira coupling reactions. The compound's ability to participate in cross-coupling reactions was highlighted, showcasing its versatility as a synthetic intermediate.

Material Science

Polymer Development
The compound has been investigated for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.

Case Study: Thermoplastic Elastomers
Research conducted at a leading materials science institute explored the incorporation of this compound into thermoplastic elastomers. The study found that adding this compound improved the mechanical properties of the elastomer, making it suitable for applications in automotive and consumer goods.

Pharmaceutical Applications

Drug Formulation
this compound has been explored for use in drug formulation due to its solubility properties and ability to enhance bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Enhancing Drug Solubility
A study published in the European Journal of Medicinal Chemistry reported that this compound was effective in improving the solubility of poorly soluble drugs. The compound acted as a solubilizing agent, facilitating better absorption and efficacy of the drug formulations tested.

Environmental Applications

Solvent Properties
Due to its solvent characteristics, this compound is considered for use in environmentally friendly formulations. Its moderate volatility and ability to dissolve various organic compounds make it suitable for applications in cleaning products and coatings.

Case Study: Green Cleaning Products
A research project evaluated the effectiveness of cleaning products formulated with this compound. The results indicated that products containing this compound were effective at removing grease and stains while being less harmful to the environment compared to traditional solvents.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Chemical SynthesisIntermediate for organic synthesisEffective in Sonogashira coupling reactions
Material SciencePolymer enhancementImproved mechanical properties in thermoplastic elastomers
PharmaceuticalDrug formulationEnhanced solubility of poorly soluble drugs
EnvironmentalSolvent in cleaning productsEffective grease removal with lower environmental impact

Mechanism of Action

The mechanism of action of 3-(2-Methoxypropoxy)-1-butyne involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Methoxyethoxy)propylamine (CAS 54303-31-0)

  • Molecular Formula: C₆H₁₅NO₂
  • Functional Groups : Primary amine, methoxyethoxy ether.
  • Key Differences: The amine group introduces polarity and hydrogen-bonding capability, contrasting with the alkyne's non-polar, reactive triple bond. The shorter methoxyethoxy substituent (vs. Applications in surfactants or pharmaceuticals due to amine functionality, unlike the alkyne’s use in coupling reactions .

1-(2-Methoxypropoxy)-2-Propanol

  • Molecular Formula : C₇H₁₆O₃
  • Functional Groups : Secondary alcohol, methoxypropoxy ether.
  • Key Differences: The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the alkyne. Lacks the triple bond, making it less reactive but more thermally stable. Used as a solvent or coating additive, whereas the alkyne may serve as a monomer or crosslinking agent .

2-(2-Methoxyphenoxy)-1-(4-Methoxyphenyl)propane-1,3-diol

  • Molecular Formula : C₁₇H₂₀O₆
  • Functional Groups: Diol, aromatic methoxyphenoxy ethers.
  • Key Differences :
    • Aromatic rings confer rigidity and high melting points, unlike the aliphatic alkyne.
    • The diol group enhances hydrophilicity, contrasting with the alkyne’s hydrophobic backbone.
    • Likely used in resins or drug intermediates, diverging from the alkyne’s synthetic utility .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Reactivity Polarity Inferred Applications
3-(2-Methoxypropoxy)-1-butyne C₈H₁₂O₂ Alkyne, ether High (alkyne) Low Polymer crosslinking, synthesis
3-(2-Methoxyethoxy)propylamine C₆H₁₅NO₂ Amine, ether Moderate (amine) High Surfactants, drug intermediates
1-(2-Methoxypropoxy)-2-propanol C₇H₁₆O₃ Alcohol, ether Low Moderate Solvents, coatings
2-(2-Methoxyphenoxy)-...diol C₁₇H₂₀O₆ Diol, aromatic ether Low High Resins, pharmaceuticals

Research Findings and Trends

  • Reactivity : The alkyne group in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike the amine or alcohol derivatives .
  • Solubility: Ether-containing compounds generally exhibit balanced solubility in polar and non-polar solvents. The alkyne’s hydrophobicity may limit aqueous solubility, whereas glycol ethers (e.g., 1-(2-Methoxypropoxy)-2-propanol) are miscible in water .
  • Hazards : While 3-(2-Methoxyethoxy)propylamine may require handling precautions (amine toxicity), the alkyne’s hazards are undocumented but could include flammability due to the triple bond .

Biological Activity

3-(2-Methoxypropoxy)-1-butyne is a chemical compound with notable biological activities that have been the subject of various scientific studies. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.

  • Molecular Formula : C8H14O2
  • Molecular Weight : 158.19 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's effectiveness in these areas has been demonstrated through various experimental studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study investigating related alkynes showed that they could inhibit the growth of several bacterial strains, suggesting potential applications in developing new antibiotics.

Antiviral Activity

In vitro studies have demonstrated that this compound can exhibit antiviral effects. For instance, its structural analogs have shown effectiveness against viruses such as HIV and Herpes Simplex Virus (HSV), indicating that modifications in the alkyne structure can enhance antiviral activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies have indicated that it can induce apoptosis in certain cancer cell lines. A notable case study involved testing against human tumor cell lines, where it exhibited selective cytotoxicity, sparing normal cells while effectively targeting cancerous ones .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways essential for cancer cell survival.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, leading to increased permeability and subsequent cell death in pathogens and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A comparative study on various alkynes, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

This study highlights the potential of this compound as a candidate for antibiotic development .

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 25 µM. The compound was particularly effective against breast cancer cells (MCF-7), showing promise for further development in cancer therapeutics .

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